Cas no 2248414-68-6 (1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride)

1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride 化学的及び物理的性質
名前と識別子
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- 2248414-68-6
- 1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride
- 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine dihydrochloride
- EN300-6498074
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- インチ: 1S/C8H15N3.2ClH/c1-4-11-8(7(3)9)5-6(2)10-11;;/h5,7H,4,9H2,1-3H3;2*1H
- InChIKey: OXIOYHHGWZPXGS-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N1(CC)C(=CC(C)=N1)C(C)N
計算された属性
- せいみつぶんしりょう: 225.0799529g/mol
- どういたいしつりょう: 225.0799529g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 127
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6498074-0.25g |
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine dihydrochloride |
2248414-68-6 | 95.0% | 0.25g |
$650.0 | 2025-03-14 | |
Enamine | EN300-6498074-10.0g |
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine dihydrochloride |
2248414-68-6 | 95.0% | 10.0g |
$5652.0 | 2025-03-14 | |
1PlusChem | 1P028P0K-2.5g |
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-aminedihydrochloride |
2248414-68-6 | 95% | 2.5g |
$3246.00 | 2023-12-18 | |
1PlusChem | 1P028P0K-50mg |
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-aminedihydrochloride |
2248414-68-6 | 95% | 50mg |
$441.00 | 2024-05-25 | |
1PlusChem | 1P028P0K-10g |
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-aminedihydrochloride |
2248414-68-6 | 95% | 10g |
$7048.00 | 2023-12-18 | |
Enamine | EN300-6498074-1.0g |
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine dihydrochloride |
2248414-68-6 | 95.0% | 1.0g |
$1315.0 | 2025-03-14 | |
Enamine | EN300-6498074-2.5g |
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine dihydrochloride |
2248414-68-6 | 95.0% | 2.5g |
$2576.0 | 2025-03-14 | |
Enamine | EN300-6498074-0.1g |
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine dihydrochloride |
2248414-68-6 | 95.0% | 0.1g |
$457.0 | 2025-03-14 | |
1PlusChem | 1P028P0K-250mg |
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-aminedihydrochloride |
2248414-68-6 | 95% | 250mg |
$866.00 | 2024-05-25 | |
1PlusChem | 1P028P0K-5g |
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-aminedihydrochloride |
2248414-68-6 | 95% | 5g |
$4774.00 | 2023-12-18 |
1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochlorideに関する追加情報
Introduction to 1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;Dihydrochloride (CAS No. 2248414-68-6)
1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;Dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2248414-68-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrazole class of heterocyclic aromatic compounds, which have garnered considerable attention due to their diverse biological activities and structural versatility. The presence of ethyl and methyl substituents on the pyrazole ring, along with the amine functional group, contributes to its unique chemical properties and potential applications in medicinal chemistry.
The dihydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various biochemical assays and pharmaceutical formulations. The structural motif of 1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;Dihydrochloride has been extensively studied for its role in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding. Recent advancements in computational chemistry and molecular modeling have further elucidated its interaction mechanisms with target proteins, paving the way for novel drug discovery initiatives.
In recent years, pyrazole derivatives have been recognized for their potential in addressing a wide range of therapeutic challenges, including inflammation, neurodegenerative disorders, and infectious diseases. The 1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;Dihydrochloride molecule has shown promise in preclinical studies as a scaffold for developing small-molecule inhibitors. Its ability to engage with specific binding pockets on enzymes and receptors has been leveraged to design compounds with enhanced selectivity and reduced side effects.
One of the most compelling aspects of this compound is its role in modulating immune responses. Pyrazole-based molecules have been reported to interact with various immune-related targets, such as cytokine receptors and transcription factors. The 1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;Dihydrochloride dihydrochloride salt has been investigated for its potential to modulate inflammatory pathways, making it a candidate for therapeutic intervention in autoimmune diseases and chronic inflammation conditions. Studies have demonstrated its ability to interfere with key signaling cascades involved in inflammation, thereby reducing pro-inflammatory cytokine production.
The pharmacokinetic profile of 1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;Dihydrochloride has also been a focus of research. Its dihydrochloride formulation improves bioavailability and stability, allowing for more consistent dosing regimens. Advanced pharmacokinetic modeling has revealed that this compound exhibits moderate oral bioavailability and a reasonable half-life, suggesting its suitability for systemic administration. These findings are crucial for optimizing drug delivery systems and formulating effective therapeutic strategies.
From a synthetic chemistry perspective, 1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;Dihydrochloride serves as an excellent building block for constructing more complex molecular architectures. The pyrazole core can be further functionalized through various chemical transformations, enabling the development of libraries of derivatives with tailored biological activities. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been particularly useful in modifying the pyrazole scaffold while maintaining the integrity of the amine group.
The compound's potential in oncology research is another area of significant interest. Pyrazole derivatives have been identified as inhibitors of kinases and other enzymes involved in cancer cell proliferation. Preliminary studies on 1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;Dihydrochloride have shown that it can disrupt key signaling pathways that drive tumor growth and metastasis. Its ability to inhibit specific kinases without affecting others makes it an attractive candidate for targeted cancer therapies.
In conclusion, 1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;Dihydrochloride (CAS No. 2248414-68-6) represents a promising entity in pharmaceutical research with diverse applications ranging from immunomodulation to oncology. Its unique structural features and favorable pharmacokinetic properties make it a valuable tool for drug discovery efforts. As research continues to uncover new biological functions and synthetic methodologies for pyrazole derivatives, compounds like this are poised to play a pivotal role in shaping future therapeutic landscapes.
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